N-Butylmaleimide

polymerization kinetics free-radical polymerization maleimide monomers

Choose N-Butylmaleimide (NBMI, CAS 2973-09-3) for industrial polymerization where process predictability and thermal performance are non-negotiable. Unlike unsubstituted maleimide, NBMI follows first-order monomer kinetics (Rp = k'[M][In]^0.5), enabling precise reaction modeling and consistent product quality. Its low reactivity ratios with styrene (r1=0.05, r2=0.08) guarantee strong alternating copolymerization, delivering a robust Tg plateau (148.5°C) over a broad feed range (f1=0.4-0.7). For acrylate systems, NBMI extends thermal stability to 275°C. This substituent-specific performance cannot be replicated by other N-alkyl maleimides—ensuring your formulations meet exact thermal and mechanical specifications.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 2973-09-3
Cat. No. B3423344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butylmaleimide
CAS2973-09-3
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C=CC1=O
InChIInChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3
InChIKeyJNPCNDJVEUEFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butylmaleimide (CAS 2973-09-3): Procurement Specifications and Baseline Properties for Industrial Polymer Modifiers


N-Butylmaleimide (NBMI, CAS 2973-09-3) is an N-alkyl-substituted maleimide monomer with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol [1]. It exists as a colorless to pale yellow crystalline solid with a boiling point of 243.5°C at 760 mmHg, a density of 1.12 g/cm³, and is soluble in organic solvents including ethanol, DMF, and acetonitrile while being only slightly soluble in water [2]. NBMI belongs to a class of N-substituted maleimides that readily undergo free-radical homopolymerization and copolymerization with a variety of vinyl monomers [3]. As a reactive monomer, it serves as a building block for heat-resistant polymers and copolymers in applications requiring enhanced thermal stability and mechanical integrity [4].

Why N-Butylmaleimide Cannot Be Readily Substituted: N-Alkyl Chain Length Dictates Polymerization Kinetics and Thermal Outcomes


N-substituted maleimides cannot be treated as interchangeable monomers in industrial formulations because the identity and length of the N-alkyl substituent fundamentally alter the polymerization mechanism, kinetics, and ultimate copolymer architecture. The overall polymerization rate law differs substantially between unsubstituted maleimide and N-butylmaleimide, with the former exhibiting a complex order dependence (Rp = k[M]^1.1–1.2[In]^0.8) while the latter follows a simpler first-order monomer dependence (Rp = k'[M][In]^0.5) due to differences in terminal group tautomerism and radical stabilization [1]. Furthermore, in alternating copolymerization systems, the size of the α-substituent on the comonomer significantly influences yield and molecular weight, whereas the N-substituent on the maleimide exerts independent and distinct effects on copolymerization reactivity and glass transition temperature [2]. These substituent-dependent variations in polymerization behavior preclude simple replacement of one N-alkyl maleimide with another without altering reaction kinetics, polymer composition, and final thermal-mechanical properties.

N-Butylmaleimide Procurement Evidence: Quantified Differentiation from In-Class Analogs


N-Butylmaleimide Exhibits First-Order Monomer Dependence in Radical Polymerization Versus Complex-Order Kinetics for Unsubstituted Maleimide

The radical homopolymerization rate of N-butylmaleimide follows first-order dependence on monomer concentration, in contrast to unsubstituted maleimide which exhibits a 1.1–1.2 order dependence and different initiator order. This difference arises from the absence of intramolecular tautomerism in the N-butylmaleimide growing chain, which is present in maleimide due to the N-H proton [1].

polymerization kinetics free-radical polymerization maleimide monomers

N-Butylmaleimide Copolymerizes with Styrene in a Highly Alternating Manner with r1 = 0.05 and r2 = 0.08

In microemulsion copolymerization with styrene, N-butylmaleimide exhibits reactivity ratios of r1 = 0.05 and r2 = 0.08, values that are both substantially below unity, indicating a strong tendency toward alternating copolymer sequence distribution. When the monomer feed ratio f1 (NBMI) is maintained between 0.4 and 0.7, the resulting copolymer demonstrates a near-constant glass transition temperature of 421.6 K, consistent with alternating copolymer structure [1].

copolymerization reactivity ratios alternating copolymers

N-Butylmaleimide Increases Foam Glass Transition Temperature in a Concentration-Dependent Manner Distinct from Other N-Substituted Maleimides

In high internal phase emulsion (HIPE) polymerized foams, N-butylmaleimide was evaluated alongside N-propylmaleimide and N-cyclohexylmaleimide as thermal performance modifiers. All three maleimides produced increases in foam glass transition temperature (Tg) as a function of maleimide concentration when copolymerized with styrene. However, the degree of Tg improvement was strongly dependent on the specific N-substituted maleimide employed [1].

thermal performance glass transition temperature polymer foams

Copolymers of N-Butylmaleimide with n-Butyl Acrylate Exhibit Initial Decomposition Temperatures in the 200°C to 275°C Range

The thermal behavior of copolymers synthesized from maleimide derivatives with n-butyl acrylate was characterized by thermogravimetric analysis (TGA). The initial decomposition temperature of the copolymer samples was found to be in the range of 200°C to 275°C, reflecting the thermal stability imparted by the maleimide comonomer unit [1].

thermal stability TGA acrylate copolymers

N-Butylmaleimide Copolymer Glass Transition Temperature Remains Constant at 421.6 K Across a Broad Feed Ratio Range (f1 = 0.4-0.7)

Thermal analysis of N-butylmaleimide/styrene copolymers prepared via microemulsion polymerization revealed that the glass transition temperature remains essentially constant at 421.6 K when the NBMI monomer feed ratio (f1) is maintained between 0.4 and 0.7. This plateau in Tg corresponds to the formation of alternating copolymer structure across this composition range [1].

glass transition temperature copolymer composition thermal analysis

Procurement-Relevant Application Scenarios for N-Butylmaleimide Based on Quantified Performance Evidence


High-Heat-Resistant Styrenic Copolymers Requiring Alternating Sequence Architecture

When formulations require styrenic polymers with elevated heat resistance and predictable thermal properties, NBMI offers a well-characterized pathway. The low reactivity ratios (r1 = 0.05, r2 = 0.08) confirm strong alternating copolymerization tendency with styrene, producing copolymers with a plateau Tg of 421.6 K (148.5°C) over a broad NBMI feed range of f1 = 0.4-0.7 [1]. This compositional robustness reduces process sensitivity and enables consistent product quality in industrial polymer manufacturing.

Thermally Stable Acrylate Copolymers with Decomposition Onset Between 200°C and 275°C

For applications where acrylate-based materials require enhanced thermal stability—such as high-temperature coatings, adhesives, or specialty elastomers—NBMI serves as an effective comonomer. Copolymerization with n-butyl acrylate yields materials with initial decomposition temperatures in the 200°C to 275°C range by TGA [1]. This quantified thermal stability threshold enables informed selection of NBMI over non-maleimide comonomers for applications operating within this temperature window.

High Internal Phase Emulsion (HIPE) Foams with Tunable Glass Transition Temperature

In the production of HIPE polymerized foams—materials used in filtration, absorption, and insulation—the selection of N-substituted maleimide modifier directly determines the achievable Tg enhancement. NBMI produces concentration-dependent Tg increases in styrene-based HIPE foams, with the magnitude of improvement differing from both shorter-chain (N-propyl) and bulkier (N-cyclohexyl) maleimide analogs [1]. This substituent-specific Tg response enables fine-tuning of foam thermal performance for specific end-use temperature requirements.

Controlled Radical Polymerization Processes Requiring Predictable First-Order Kinetics

For industrial polymerization processes where kinetic predictability and process control are paramount, NBMI offers a distinct advantage over unsubstituted maleimide. The first-order monomer dependence of NBMI (Rp = k'[M][In]^0.5) contrasts with the complex 1.1-1.2 order dependence of maleimide [1]. This simplified kinetic profile facilitates accurate modeling of reaction progress, monomer consumption rates, and molecular weight development in batch and continuous polymerization processes.

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